![molecular formula C17H20N2O B11851286 N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)
N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of indene derivatives with piperidine under specific conditions to form the spirocyclic core. The cyclopropyl group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in pain signaling, thereby providing analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indene-1,4’-piperidine]: Shares the spirocyclic structure but lacks the cyclopropyl group.
N-Cyclopropylpiperidine: Contains the cyclopropyl group but lacks the spirocyclic indene structure.
Uniqueness
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide is unique due to its combination of the spirocyclic indene structure and the cyclopropyl group. This unique structure contributes to its distinct pharmacological properties and its potential as a versatile building block in organic synthesis.
Propriétés
Formule moléculaire |
C17H20N2O |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
N-cyclopropylspiro[indene-3,4'-piperidine]-1-carboxamide |
InChI |
InChI=1S/C17H20N2O/c20-16(19-12-5-6-12)14-11-17(7-9-18-10-8-17)15-4-2-1-3-13(14)15/h1-4,11-12,18H,5-10H2,(H,19,20) |
Clé InChI |
UPCINNMDUDFMII-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=CC3(CCNCC3)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


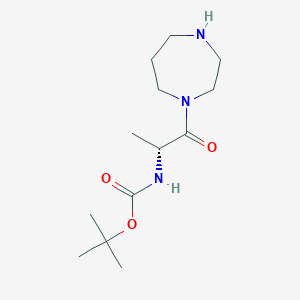

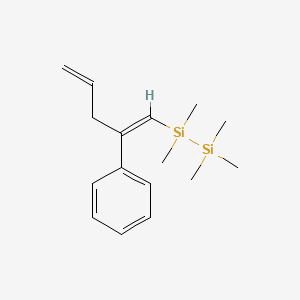
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)

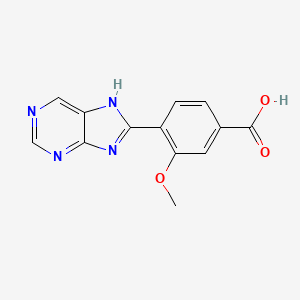
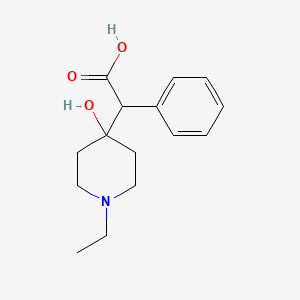
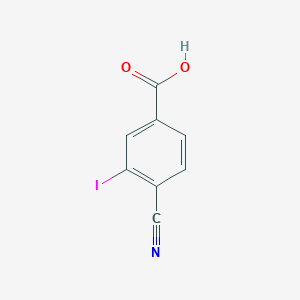

![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)

![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)


